2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid
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Overview
Description
2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a complex organic compound that features a naphthalene moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalen-2-yloxyacetic acid with benzoyl chloride to form an intermediate, which is then further reacted with 3-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(NAPHTHALEN-2-YLOXY)ACETIC ACID: Shares the naphthalene moiety but lacks the additional benzamido and benzoic acid groups.
2-(NAPHTHALEN-1-YLOXY)-ACETIC ACID: Similar structure but with a different position of the naphthalene moiety.
2-(2’,4’-DIFLUOROBIPHENYL-4-YLOXY)ACETIC ACID: Contains a biphenyl group instead of the naphthalene moiety.
Uniqueness
2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C26H20N2O5 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[[3-[(2-naphthalen-2-yloxyacetyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H20N2O5/c29-24(16-33-21-13-12-17-6-1-2-7-18(17)15-21)27-20-9-5-8-19(14-20)25(30)28-23-11-4-3-10-22(23)26(31)32/h1-15H,16H2,(H,27,29)(H,28,30)(H,31,32) |
InChI Key |
HJMLXZPYMULMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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